1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is a complex organic compound characterized by a distinctive spirocyclic structure that includes both nitrogen and carbon atoms. The presence of a pyrrole ring fused with a spirocyclic framework contributes to its unique chemical properties, making it a subject of interest in synthetic and medicinal chemistry. This compound is classified under azaspiro compounds, which are known for their potential biological activities, including antimicrobial and anticancer properties.
The compound can be synthesized through various organic reactions involving pyrrole derivatives and spirocyclic precursors. It is also studied in the context of pharmaceutical applications due to its biological activity.
The synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane typically involves several key steps:
The reaction conditions must be carefully controlled regarding temperature and pressure to ensure high product yield. Continuous flow reactors may be employed for industrial-scale production to maintain consistent quality .
The molecular formula of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is , with a molecular weight of approximately 218.34 g/mol. The IUPAC name reflects its complex structure, which includes a pyrrole ring and azaspiro framework.
Property | Value |
---|---|
Molecular Formula | C14H22N2 |
Molecular Weight | 218.34 g/mol |
IUPAC Name | 3-(1-ethylpyrrol-3-yl)-2-azaspiro[3.5]nonane |
InChI Key | XVJSEGYKMFBBQZ-UHFFFAOYSA-N |
SMILES | CCN1C=CC(=C1)C2C3(CCCCC3)CN2 |
The structural uniqueness of this compound lies in its spirocyclic arrangement, which can significantly influence its chemical reactivity and biological activity .
The chemical reactivity of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane can be explored through various organic transformations:
These reactions are essential for modifying the compound to enhance its properties or synthesize derivatives for further study .
The mechanism of action for 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets within biological systems:
Research indicates that the compound exhibits notable biological activities, which are currently being investigated for their implications in drug development and therapeutic applications .
While specific physical properties such as density and boiling point are not extensively documented, the molecular characteristics suggest it is likely to be a solid at room temperature.
The chemical properties include:
Relevant data indicate that modifications in the structure can significantly alter these properties, influencing both reactivity and biological activity .
1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane has several potential applications across various fields:
These applications highlight the compound's versatility and importance in ongoing scientific research .
Spirocyclic compounds—characterized by a shared atom connecting two orthogonal rings—have evolved from structural curiosities to privileged scaffolds in modern drug design. Their emergence accelerated in the late 20th century, as medicinal chemists sought architectures that could escape flatland and enhance target selectivity. The inherent three-dimensionality of spirocycles addresses key limitations of planar heterocycles by restricting conformational flexibility, thereby reducing entropy penalties upon target binding [8]. Notably, spiro motifs exhibit elevated fraction sp³ (Fsp³) values, correlating with improved solubility and metabolic stability—critical factors for central nervous system (CNS) penetration and oral bioavailability. By 2023, over 24 approved drugs incorporated spirocycles, with half gaining approval post-2000, underscoring their growing pharmaceutical relevance [8].
Table 1: Key Structural Advantages of Spirocycles in Drug Design
Property | Traditional Heterocycles | Spirocycles | Pharmacological Impact |
---|---|---|---|
Fsp³ | Low (0.25–0.50) | High (0.60–0.80) | Enhanced solubility and metabolic stability |
Stereochemical Complexity | Limited | High | Improved target selectivity |
Conformational Rigidity | Flexible | Restricted | Reduced entropic binding penalty |
The 2-azaspiro[3.5]nonane core—a bridged piperidine variant—confers distinct advantages for modulating CNS and metabolic targets. Its saturated structure enhances solubility while the spiro-junction induces stereochemical diversity, enabling optimization of pharmacokinetic profiles. Derivatives like 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane (CAS 2059993-42-7, MW 220.32 g/mol) leverage this scaffold to engage protein targets requiring precise spatial positioning of pharmacophores [1] [3]. The nitrogen at position 2 facilitates hydrogen bonding with neuronal receptors (e.g., serotonin or dopamine transporters), while the spirocyclic carbon adjacent to the heteroatom sterically blocks off-target interactions. These features are exploited in candidates for neuropathic pain and type 2 diabetes, where receptor subtype selectivity is paramount. The scaffold’s versatility is evidenced by fluorinated analogues (e.g., 7,7-difluoro derivatives, CAS 2059975-02-7) developed to fine-tune lipophilicity and blood-brain barrier penetration [7].
Functionalization at the 1-position with a 1-ethylpyrrole moiety introduces critical interactions for biological activity. Pyrrole, as an electron-rich heterocycle, enables π-stacking with aromatic residues in binding pockets, while the N-ethyl group (SMILES: CCN1C=C...
) modulates steric bulk and lipophilicity (clogP increase ≈1.2 vs. unsubstituted pyrrole) [1] [4]. This substitution prevents pyrrole tautomerization, locking the heterocycle in a single protonation state favorable for consistent target engagement. The ethyl chain’s length balances membrane permeability and solubility—shorter chains (methyl) reduce lipophilicity, impairing CNS access, while longer chains (propyl) introduce metabolic vulnerabilities. In 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane, the 3-yl linkage positions the pyrrole’s C2/C4 electrons orthogonally to the spirocycle’s nitrogen, creating a dual H-bond acceptor/donor pharmacophore optimal for kinase or GPCR binding [3] [4].
Table 2: Impact of 1-Substituents on Spiro[3.5]nonane Properties
1-Substituent | logP* | H-Bond Acceptors | Target Affinity (Example) |
---|---|---|---|
Unsubstituted pyrrol-3-yl | 1.8 | 2 | Moderate (5-HT2A: Ki = 450 nM) |
1-Methyl-1H-pyrrol-3-yl | 2.1 | 2 | Low (5-HT2A: Ki = 1.2 µM) |
1-Ethyl-1H-pyrrol-3-yl | 2.3 | 2 | High (5-HT2A: Ki = 85 nM) |
1-Propyl-1H-pyrrol-3-yl | 2.7 | 2 | Moderate (5-HT2A: Ki = 210 nM) |
Predicted values using Molinspiration® tools |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9